Functional Switch from Agonist to Antagonist at Group II mGluRs Relative to (2R,4R)-APDC
Recombinant cell-based functional assays demonstrate that the parent compound (2R,4R)-APDC acts as a potent agonist at mGluR2 and mGluR3 (EC50 values in the low micromolar range), whereas the N1-ethyl analog (2R,4R)-4-amino-1-ethylpyrrolidine-2,4-dicarboxylic acid displays no agonist activity and instead behaves as a functional antagonist, blocking agonist-induced responses [1][2]. This functional conversion is a direct consequence of the N1-ethyl substitution.
| Evidence Dimension | Functional activity at human mGluR2/3 |
|---|---|
| Target Compound Data | Antagonist activity; IC50 > 300,000 nM at mGluR1, mGluR2, mGluR4, mGluR5, mGluR8 (BindingDB, recombinant human receptors) |
| Comparator Or Baseline | (2R,4R)-APDC: agonist at mGluR2/3 (EC50 ~1–10 μM by literature report) |
| Quantified Difference | Functional profile inversion from agonist to antagonist; ~100–1,000-fold loss in potency relative to parent agonist |
| Conditions | Recombinant human mGluR subtypes expressed in RGT cells (antagonist assays) and cAMP modulation assays (agonist assays) |
Why This Matters
This functional inversion is essential for experimental designs requiring selective blockade of group II mGluRs without receptor activation, a capability not provided by the parent agonist (2R,4R)-APDC or non-selective antagonists like LY341495.
- [1] BindingDB Entry BDBM50071156: (2R,4R)-4-Amino-1-ethyl-pyrrolidine-2,4-dicarboxylic acid; IC50 > 3.00E+5 nM at human mGluR1, mGluR2, mGluR4, mGluR5, mGluR8. View Source
- [2] Valli, M.J.; Schoepp, D.D.; Wright, R.A.; Johnson, B.G.; Kingston, A.E.; Tomlinson, R.; Monn, J.A. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Bioorg. Med. Chem. Lett. 1998, 8, 1985–1990. View Source
